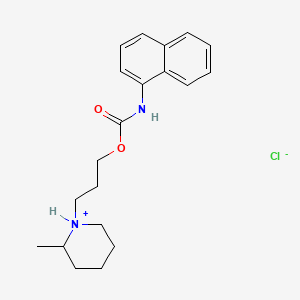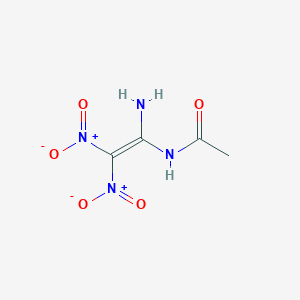
Acetamide,N-(1-amino-2,2-dinitrovinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(1-amino-2,2-dinitrovinyl)-: is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a 1-amino-2,2-dinitrovinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1-amino-2,2-dinitrovinyl)- typically involves the reaction of acetamide with 1-amino-2,2-dinitroethylene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetamide, N-(1-amino-2,2-dinitrovinyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: Substitution reactions involving Acetamide, N-(1-amino-2,2-dinitrovinyl)- can result in the replacement of functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
Chemistry: Acetamide, N-(1-amino-2,2-dinitrovinyl)- is used in the synthesis of other complex organic compounds. It serves as a building block for the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of Acetamide, N-(1-amino-2,2-dinitrovinyl)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved in its mechanism of action may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
1,1-Diamino-2,2-dinitroethylene (FOX-7): Similar in structure but with different functional groups.
1,5-Bis(1-amino-2,2-dinitrovinyl)carbonohydrazide: Another compound with a similar dinitrovinyl group.
Uniqueness: Acetamide, N-(1-amino-2,2-dinitrovinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C4H6N4O5 |
|---|---|
Poids moléculaire |
190.11 g/mol |
Nom IUPAC |
N-(1-amino-2,2-dinitroethenyl)acetamide |
InChI |
InChI=1S/C4H6N4O5/c1-2(9)6-3(5)4(7(10)11)8(12)13/h5H2,1H3,(H,6,9) |
Clé InChI |
YDYYCCXCEKJCHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=C([N+](=O)[O-])[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)

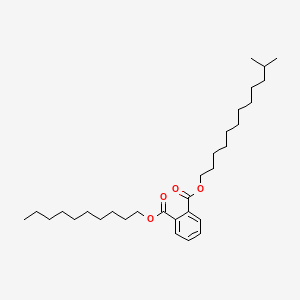
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
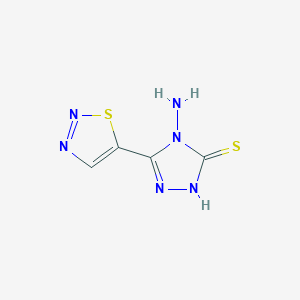
![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
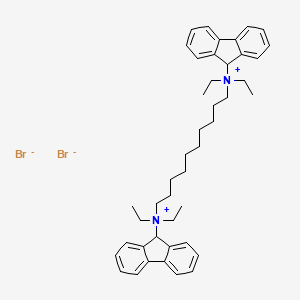
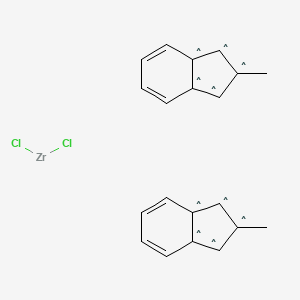
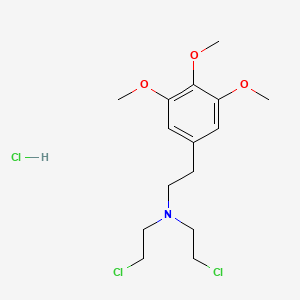
![bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)
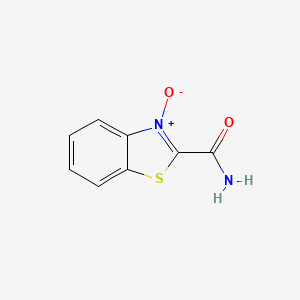

![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)
